5-Chloro-2-(methylthio)aniline
Overview
Description
5-Chloro-2-(methylthio)aniline (5-Cl-2-MTAn) is an important intermediate in the synthesis of several drugs, including antibiotics and antiviral agents. It is also used in the manufacture of dyes and pigments, as well as in the synthesis of agrochemicals. 5-Cl-2-MTAn is a versatile reagent with a wide range of applications in organic synthesis and pharmaceutical research.
Scientific Research Applications
5-Chloro-2-(methylthio)aniline, in the form of 2-(Methylthio)aniline, has been used to synthesize a palladium(II) complex which acts as an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water, offering high efficiency and thermal stability (Rao et al., 2014).
The compound has been implicated in studies exploring its role in forming reactive intermediates that may be associated with mutagenicity, particularly in the context of food preservation (Jolivette et al., 1998).
It is used in synthesizing new polyactive biocides. Specifically, derivatives of 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides, which have been studied for their molluscicidal and fungicidal activities (Asaad et al., 1988).
In another study, it's involved in synthesizing indoles from anilines, demonstrating its utility in the synthesis of complex organic compounds (Gassman & Bergen, 2003).
This compound has also been used in spectroscopic studies, such as FT-IR and FT-Raman spectra analysis, aiding in understanding the structural and spectroscopic properties of related molecules (Karabacak et al., 2008).
Its derivatives have been studied for the synthesis of novel fused tricyclic heterocycles, showcasing its utility in complex organic synthesis and the development of new chemical entities (Bazazan et al., 2013).
The compound is involved in the study of the kinetics, stoichiometry, and pathways of ozonation of anilines. This research is significant in understanding the environmental impact and degradation pathways of aromatic amines (Tekle-Röttering et al., 2016).
Safety and Hazards
5-Chloro-2-(methylthio)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
5-Chloro-2-(methylthio)aniline is an organic compound that is commonly used as an intermediate in organic synthesis . It is used to synthesize more complex organic compounds . It can also be used as a raw material for the synthesis of dyes and pigments . In the agricultural field, it can be used to synthesize plant protectants and insecticides .
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of more complex organic compounds .
Result of Action
As an intermediate in organic synthesis, it contributes to the formation of more complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark, dry, and well-ventilated place, away from sources of ignition and oxidizing agents . During use, inhalation of the compound’s dust or vapor should be avoided, as should direct skin contact .
Biochemical Analysis
Biochemical Properties
The role of 5-Chloro-2-(methylthio)aniline in biochemical reactions is primarily as a reactant in organic synthesis
Cellular Effects
It is known to be toxic and can cause irritation and damage to the eyes, skin, and respiratory tract upon contact . Therefore, it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
This compound is stable under normal temperatures
Dosage Effects in Animal Models
Given its toxicity, it is likely that high doses could have adverse or toxic effects .
Properties
IUPAC Name |
5-chloro-2-methylsulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUQNIPYCAHKMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383228 | |
Record name | 5-chloro-2-(methylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16423-54-4 | |
Record name | 5-chloro-2-(methylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.